molecular formula C8H8Cl2O B13701405 1-Chloro-3-((chloromethoxy)methyl)benzene

1-Chloro-3-((chloromethoxy)methyl)benzene

Cat. No.: B13701405
M. Wt: 191.05 g/mol
InChI Key: TYAKKQLLADRTPQ-UHFFFAOYSA-N
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Description

1-Chloro-3-((chloromethoxy)methyl)benzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where a chlorine atom and a chloromethoxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-((chloromethoxy)methyl)benzene can be synthesized through the chloromethylation of benzene derivatives. One common method involves the reaction of benzyl alcohol with formaldehyde in the presence of hydrochloric acid. The reaction mixture is cooled to 5°C, and hydrogen chloride gas is bubbled through until saturation is achieved. The mixture is then further treated with hydrogen chloride at 10°C. The product is isolated by drying with anhydrous calcium chloride and purified by distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like fractional distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-((chloromethoxy)methyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced to form benzyl alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Major products are benzoic acid derivatives.

    Reduction: The primary product is benzyl alcohol.

Scientific Research Applications

1-Chloro-3-((chloromethoxy)methyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-((chloromethoxy)methyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms make the compound susceptible to nucleophilic attack, leading to substitution reactions. The chloromethoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-((chloromethoxy)methyl)benzene is unique due to the presence of both chlorine and chloromethoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

1-chloro-3-(chloromethoxymethyl)benzene

InChI

InChI=1S/C8H8Cl2O/c9-6-11-5-7-2-1-3-8(10)4-7/h1-4H,5-6H2

InChI Key

TYAKKQLLADRTPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COCCl

Origin of Product

United States

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